

O-1269: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	O-1269	
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An In-depth Examination of the Diarylpyrazole Cannabinoid Agonist

Abstract

O-1269 is a synthetic diarylpyrazole derivative that has garnered interest within the scientific community for its unexpected pharmacological profile. While structurally related to potent cannabinoid receptor antagonists such as rimonabant, **O-1269** functions as a partial agonist at the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and potential signaling pathways of **O-1269**, tailored for researchers, scientists, and drug development professionals. Detailed experimental protocols for assessing cannabinoid receptor binding and functional activity are also presented to facilitate further investigation into this and related compounds.

Chemical Structure and Properties

O-1269, with the IUPAC name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide, is a small molecule with the molecular formula C22H22Cl3N3O.



Property	Value	
IUPAC Name	5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4- methyl-N-pentylpyrazole-3-carboxamide	
Molecular Formula	C22H22Cl3N3O	
Molecular Weight	450.8 g/mol	
SMILES	CCCCNC(=O)c1c(C)c(-c2ccc(Cl)cc2)nn1-c1cc(Cl)ccc1Cl	
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as DMSO and ethanol	

Biological Activity

O-1269 is distinguished by its activity as a partial agonist at the cannabinoid type 1 (CB1) receptor, with a reported binding affinity (Ki) of 32 nM[1]. Unlike its structural analogues that act as antagonists, **O-1269** elicits a functional response upon binding to the CB1 receptor, albeit to a lesser extent than a full agonist. The binding affinity and functional activity at the cannabinoid type 2 (CB2) receptor have not been extensively reported in publicly available literature, thus its selectivity profile remains to be fully elucidated. The agonist activity of **O-1269** at cannabinoid receptors is responsible for its observed in vivo effects, which include analgesia and sedation.

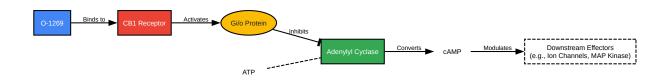
Quantitative Data



Parameter	Receptor	Value	Assay Type
Binding Affinity (Ki)	CB1	32 nM[1]	Radioligand Binding Assay
Binding Affinity (Ki)	CB2	Not Reported	-
Efficacy (EC50)	CB1 / CB2	Not Reported	Functional Assay (e.g., cAMP, GTPγS)
Maximal Effect (Emax)	CB1 / CB2	Not Reported	Functional Assay (e.g., cAMP, GTPγS)

Signaling Pathways

As a cannabinoid receptor agonist, **O-1269** is expected to modulate intracellular signaling cascades typically associated with CB1 receptor activation. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Upon agonist binding, this coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects of CB1 receptor activation also include the modulation of various ion channels and protein kinases.



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Figure 1. Proposed signaling pathway for **O-1269** via the CB1 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of cannabinoid receptor ligands like **O-1269**.



Radioligand Binding Assay (for determining Ki)

This protocol is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

- Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).
- Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).
- Test compound (O-1269).
- Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
- Wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, 0.1% Triton X-100, pH 7.4).
- Glass fiber filters.
- Scintillation fluid and counter.

Procedure:

- Prepare serial dilutions of the test compound (O-1269).
- In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and the various concentrations of the test compound.
- Add the cell membranes to initiate the binding reaction.
- Incubate the plate at 30°C for 60-90 minutes.
- Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

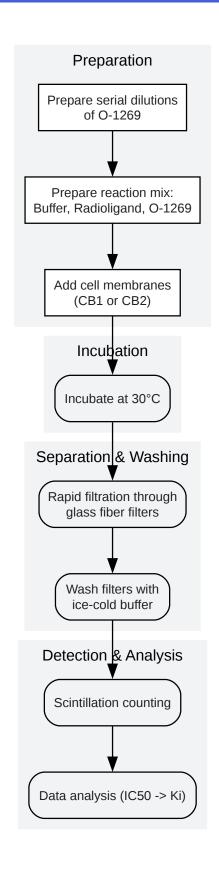






- Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand.
- Data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.





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Figure 2. Experimental workflow for the radioligand binding assay.



cAMP Functional Assay (for determining EC50 and Emax)

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following adenylyl cyclase stimulation, which is a hallmark of Gi/o-coupled receptor activation.

Materials:

- Cells expressing the cannabinoid receptor of interest (CB1 or CB2).
- Forskolin (an adenylyl cyclase activator).
- Test compound (O-1269).
- cAMP assay kit (e.g., HTRF, ELISA).
- · Cell culture medium and reagents.

Procedure:

- Plate the cells in a 96-well plate and allow them to adhere overnight.
- Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
- Add serial dilutions of the test compound (O-1269) to the wells and incubate for a short period.
- Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
- Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
- Data is analyzed using a sigmoidal dose-response curve to determine the EC50 and Emax values.



[35S]GTPyS Binding Assay (for determining G-protein activation)

This functional assay directly measures the activation of G-proteins by a receptor agonist.

Materials:

- Cell membranes expressing the cannabinoid receptor of interest.
- [35S]GTPyS (a non-hydrolyzable GTP analog).
- GDP.
- Test compound (O-1269).
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
- · Scintillation supplies.

Procedure:

- Prepare serial dilutions of the test compound (O-1269).
- In a 96-well plate, add the assay buffer, a fixed concentration of GDP, and the various concentrations of the test compound.
- Add the cell membranes and incubate for a pre-incubation period.
- Add [35S]GTPyS to initiate the binding reaction.
- Incubate at 30°C for 60 minutes.
- Terminate the reaction by rapid filtration.
- · Wash the filters with ice-cold buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Data is analyzed to determine the EC50 and Emax for G-protein activation.



Synthesis

While a specific, published synthesis protocol for **O-1269** is not readily available, its structure as a 1,5-diarylpyrazole-3-carboxamide suggests a synthetic route common for this class of compounds. The synthesis would likely involve the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine to form the pyrazole core, followed by functional group manipulations to introduce the carboxamide side chain.

Conclusion

O-1269 represents an intriguing pharmacological tool for studying the cannabinoid system. Its partial agonist activity at the CB1 receptor, in contrast to its antagonist relatives, highlights the subtle structural determinants that govern ligand efficacy. The detailed protocols provided herein should empower researchers to further investigate the properties of **O-1269** and other novel cannabinoid receptor modulators, ultimately contributing to a deeper understanding of the endocannabinoid system and the development of new therapeutics. Further research is warranted to fully characterize its activity at the CB2 receptor and to elucidate its complete in vivo pharmacological profile.

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References

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